Metoprine

Description

histamine methyltransferase antagonist

Structure

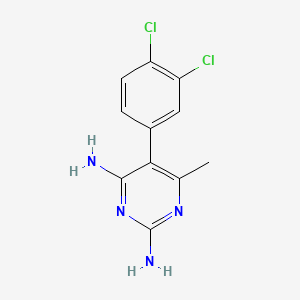

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-5-9(10(14)17-11(15)16-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJHOPSWBGJHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057831 | |

| Record name | Methodichlorophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7761-45-7 | |

| Record name | Metoprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoprine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METOPRINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METOPRINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methodichlorophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9RKX796Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metoprine as a Histamine N-methyltransferase (HNMT) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprine, a diaminopyrimidine derivative, is a potent inhibitor of Histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of this compound's role as an HNMT inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization. The document is intended to serve as a resource for researchers and professionals in pharmacology and drug development investigating the therapeutic potential of modulating histaminergic neurotransmission.

Introduction to Histamine Metabolism and the Role of HNMT

Histamine, a crucial biogenic amine, functions as a neurotransmitter in the CNS, regulating various physiological processes including wakefulness, appetite, and cognition.[3][4] The termination of histamine's action in the brain is predominantly mediated by HNMT.[2][5] This cytosolic enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-tele-methylhistamine, an inactive metabolite.[1][6] Given that HNMT is the sole enzyme for histamine degradation within the CNS, its inhibition presents a strategic approach to augment central histaminergic activity.[1][5]

This compound: A Potent, Brain-Permeant HNMT Inhibitor

This compound stands out as a powerful and specific inhibitor of HNMT.[7] A key characteristic of this compound is its ability to cross the blood-brain barrier, enabling it to directly modulate brain histamine levels.[3][7] This property makes it an invaluable pharmacological tool for studying the central effects of histamine and a potential therapeutic agent for conditions linked to histamine dysregulation.[3][8] Originally developed as an antifolate and antitumor agent, its potent HNMT inhibitory activity has garnered significant interest.[7][9]

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against HNMT has been quantified in various studies. The following table summarizes the key quantitative data, providing a comparative overview of its efficacy.

| Parameter | Reported Value | Species/System | Reference |

| IC50 | 66.66 nM | Human recombinant HNMT | [10] |

| Ki | 10 - 100 nM (range) | Human HNMT | [11] |

| Ki | 38.2 nM (for Tacrine, a comparable potent inhibitor) | Human HNMT | [11] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of an inhibitor's potency. Lower values indicate greater potency.

Mechanism of HNMT Inhibition by this compound

Structural biology studies have elucidated the mechanism by which this compound inhibits HNMT. Despite its structural diversity from histamine, this compound effectively occupies the histamine-binding site within the enzyme's active site, thereby blocking histamine's access.[11] This competitive inhibition is stabilized by interactions with key aromatic residues, such as Phe9, Tyr15, and Phe19, which can adopt different conformations to accommodate the inhibitor.[11]

Experimental Protocols

In Vitro HNMT Inhibition Assay (Radiometric Method)

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound against HNMT.

Objective: To quantify the inhibition of HNMT activity by a test compound.

Materials:

-

Human recombinant HNMT

-

Test compound (e.g., this compound)

-

Histamine

-

S-adenosyl-L-[methyl-3H]methionine (Radiolabeled SAM)

-

S-(5'-adenosyl)-L-methionine (Unlabeled SAM)

-

Phosphate buffer (pH 7.8)

-

Borate solution (2.5 M)

-

Scintillation cocktail and counter

Procedure:

-

Pre-incubation: The test compound and/or vehicle control is pre-incubated with human recombinant HNMT (e.g., 0.025 µg/ml) in phosphate buffer (pH 7.8) for 15 minutes at 37°C.[12]

-

Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of histamine (e.g., 20 µM), unlabeled SAM (e.g., 1.4 µM), and radiolabeled S-adenosyl-L-[methyl-3H]methionine (e.g., 0.014 µM).[12]

-

Incubation: The reaction mixture is incubated for 30 minutes at 37°C.[12]

-

Reaction Termination: The reaction is stopped by the addition of a high concentration of borate solution (2.5 M).[12]

-

Separation and Quantification: The product, [3H]N-methylhistamine, is separated from the unreacted radiolabeled SAM, often using a column-based method.[12] An aliquot of the eluate containing the product is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter to determine the amount of [3H]N-methylhistamine formed.[12]

-

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle-only) reaction. IC50 values are then determined by plotting the percent inhibition against a range of inhibitor concentrations.

In Vivo Measurement of Brain Histamine and Metabolites

This protocol describes a general approach to assess the in vivo effects of this compound on brain histamine metabolism.

Objective: To measure the impact of this compound administration on the levels of histamine and its metabolites in the brain.

Materials:

-

Experimental animals (e.g., mice or rats)

-

This compound solution for administration (e.g., intraperitoneal injection)

-

Brain tissue homogenization buffer

-

High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometric detection

Procedure:

-

Animal Dosing: A cohort of animals is administered this compound at various doses (e.g., 5-30 mg/kg, IP), while a control group receives a vehicle injection.[13]

-

Time Course: Animals are euthanized at different time points post-administration (e.g., 4 and 12 hours) to assess the time-dependent effects of the drug.[13]

-

Brain Tissue Collection: Brains are rapidly dissected and frozen to prevent post-mortem changes in amine levels.

-

Tissue Processing: Brain tissue is homogenized in an appropriate buffer and centrifuged to obtain a clear supernatant.

-

Neurochemical Analysis: The supernatant is analyzed using HPLC to quantify the concentrations of histamine, its precursor histidine, and its primary metabolite tele-methylhistamine (t-MH).[8]

-

Data Analysis: The levels of histamine and its metabolites in the this compound-treated groups are compared to the control group to determine the in vivo efficacy of HNMT inhibition. A successful inhibition would be indicated by an increase in brain histamine levels and a decrease in t-MH levels.[8][13]

Visualizations

Histamine Metabolism Pathway

References

- 1. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. WikiGenes - HNMT - histamine N-methyltransferase [wikigenes.org]

- 3. Pharmacological inhibition of histamine N-methyltransferase extends wakefulness and suppresses cataplexy in a mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of histamine N-methyltransferase but not catechol-O-methyltransferase, suppresses feeding in sated and in food deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Reactome | HNMT transfers CH3 group from AdoMet to Hist [reactome.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Facebook [cancer.gov]

- 10. Drug Repurposing to Inhibit Histamine N-Methyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. Redirecting [linkinghub.elsevier.com]

The Rise and Stall of a Lipophilic Antifolate: An In-depth Technical Guide on Metoprine in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprine, also known as DDMP (2,4-diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine), emerged from the pioneering era of rational drug design as a lipophilic antifolate with the potential to overcome some of the limitations of its hydrophilic predecessor, methotrexate. As an inhibitor of dihydrofolate reductase (DHFR), this compound targets a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and ultimately, DNA replication. This technical guide provides a comprehensive overview of the discovery, developmental history, and preclinical evaluation of this compound in the context of cancer research.

Discovery and Developmental History

The development of this compound is rooted in the groundbreaking work of George Hitchings and Gertrude Elion, who pioneered the concept of "rational drug design" by targeting specific metabolic pathways of cancer cells.[1][2][3] Their research on purine and pyrimidine analogs led to the development of the first generation of antifolates, including aminopterin and later, the less toxic methotrexate.[4] These drugs demonstrated the clinical potential of inhibiting DHFR to treat cancer.[4]

The success of these early antifolates spurred the development of second-generation, lipophilic DHFR inhibitors in the 1950s and beyond.[2][5][6] The rationale behind this approach was to improve the cellular uptake of these drugs, as they could passively diffuse across cell membranes rather than relying on the reduced folate carrier system, a common mechanism of methotrexate resistance.[2] this compound, a diaminopyrimidine derivative, was synthesized as part of this effort to create more potent and less resistance-prone antifolates.

A Phase I clinical trial of this compound in 71 patients with advanced cancers explored two dosing schedules: a low-dose regimen (20 to 65 mg/m²) without leucovorin rescue and a high-dose regimen (100 to 300 mg/m²) with leucovorin rescue.[7] Therapeutic responses were noted in patients with mycosis fungoides, non-Hodgkin's lymphoma, and adenocarcinoma of unknown origin.[7] However, dose-limiting toxicities, including thrombocytopenia and central nervous system toxicity, were observed.[7]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the potent inhibition of dihydrofolate reductase (DHFR).[8] DHFR is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA.

By binding to DHFR, this compound competitively inhibits the binding of DHF, leading to a depletion of the intracellular THF pool.[9][10] This disruption of folate metabolism has two major downstream effects:

-

Inhibition of Purine Synthesis: The synthesis of purine nucleotides (adenine and guanine) requires THF cofactors. Depletion of THF by this compound blocks this pathway, leading to a state of "purine-less" cell death.[9]

-

Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis, is catalyzed by thymidylate synthase and requires a THF derivative. Inhibition of DHFR by this compound indirectly halts this process.[11][10]

The resulting nucleotide pool imbalance triggers cell cycle arrest and ultimately leads to apoptosis in rapidly proliferating cancer cells.[10]

Quantitative Data

Clinical Pharmacokinetics

A study involving six patients who received this compound orally provided the following pharmacokinetic data. It's important to note the small sample size of this study.

| Dosage (Oral) | Leucovorin Rescue | Peak Serum Level (µg/mL) | AUC (0-120h) (µg·h/mL) | Toxicity Observed |

| 65 mg/m² | No | 0.6 | 52 | Significant leukopenia and thrombocytopenia |

| 175 mg/m² | Yes | 2.4 - 2.8 | 197 - 228 | Hematologic toxicity in one patient |

Data from a study on the kinetics of this compound.

In Vitro Cytotoxicity

It is a limitation of the available literature that a comprehensive, directly comparable table of IC50 values for this compound across multiple standardized cancer cell lines could not be compiled.

In Vivo Antitumor Activity

Similarly, detailed quantitative data from in vivo animal studies, such as tumor growth inhibition (TGI) percentages in xenograft models, are not extensively reported in recent publications. Preclinical studies in mouse models are a standard part of the drug development workflow to assess efficacy before human trials.[12][13][14]

The absence of readily available, specific TGI data for this compound in recent literature highlights a gap in the publicly accessible information on this compound.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound like this compound against DHFR.

Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified recombinant human DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

This compound (or other test inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and this compound in appropriate solvents. Serially dilute this compound to create a range of test concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

DHFR enzyme

-

This compound solution (or vehicle control)

-

-

Initiation of Reaction: Add NADPH to each well to a final concentration of ~100 µM.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

-

Start of Measurement: Initiate the reaction by adding DHF to each well to a final concentration of ~50 µM.

-

Kinetic Reading: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 10-15 minutes).

-

Data Analysis: Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines a common method to assess the cytotoxic effect of this compound on cancer cell lines.[15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer capable of reading absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a significant step in the rational design of cancer therapeutics, building upon the foundational understanding of the folate pathway's critical role in cell proliferation. As a lipophilic DHFR inhibitor, it held the promise of improved efficacy and the ability to circumvent certain resistance mechanisms. While early clinical studies showed some therapeutic activity, dose-limiting toxicities presented a challenge. The developmental history of this compound underscores the iterative nature of drug discovery, where initial concepts are refined and built upon to create safer and more effective treatments. Further research into the nuanced structure-activity relationships of diaminopyrimidine antifolates and a deeper understanding of the broader cellular impacts of DHFR inhibition will continue to guide the development of the next generation of targeted cancer therapies.

References

- 1. In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2’-arylpropargyl)pyrimidine Inhibitors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of neural networks: quantitative structure-activity relationships of the derivatives of 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Future directions for antifolate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Historical Perspective and Current Trends in Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifolates in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. oncotarget.com [oncotarget.com]

- 10. Nucleotide imbalance decouples cell growth from cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. altasciences.com [altasciences.com]

- 13. researchgate.net [researchgate.net]

- 14. Model-Based Tumor Growth Dynamics and Therapy Response in a Mouse Model of De Novo Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

Metoprine's Impact on Purine and Thymidylate Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metoprine, a 2,4-diaminopyrimidine derivative, is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] This inhibition disrupts the cellular supply of tetrahydrofolate (THF), a critical cofactor for the de novo synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.[1][4] Consequently, this compound's action leads to the cessation of cell proliferation, a mechanism that has been explored for its potential antineoplastic properties.[2][3] This document provides an in-depth technical examination of this compound's mechanism of action, its quantitative effects on the purine and thymidylate biosynthetic pathways, and detailed experimental protocols for assessing its inhibitory activity.

This compound: Mechanism of Action

This compound, chemically known as 5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine, functions as a competitive inhibitor of dihydrofolate reductase.[1] It shares structural similarities with other antifolates and mimics the structure of dihydrofolate (DHF), the natural substrate of DHFR.[1][4] This structural mimicry allows this compound to bind with high affinity to the active site of the DHFR enzyme, thereby preventing the reduction of DHF to THF.[1][4]

The depletion of the cellular THF pool is the primary mechanism through which this compound exerts its effects. THF and its derivatives are essential one-carbon donors in a variety of metabolic pathways, most critically in the synthesis of nucleotides.[5][6] By halting the regeneration of THF, this compound indirectly but powerfully disrupts the synthesis of the building blocks of DNA and RNA.[1][6]

The Folate Cycle and this compound's Point of Intervention

The folate cycle is a critical metabolic hub for the provision of one-carbon units for biosynthesis. The central reaction in this cycle is the reduction of DHF to THF, catalyzed by DHFR. This compound directly targets and inhibits this step.

Impact on De Novo Purine Synthesis

The de novo synthesis of purine nucleotides (adenosine and guanosine monophosphates) is a multi-step pathway that constructs the purine ring from various small molecules.[5] Two steps in this pathway are critically dependent on a THF derivative, 10-formyltetrahydrofolate (10-formyl-THF), which acts as a formyl group donor.[5]

By inhibiting DHFR, this compound prevents the regeneration of THF from DHF. This leads to a depletion of the entire cellular pool of THF derivatives, including 10-formyl-THF. The lack of this essential cofactor stalls the purine synthesis pathway, preventing the formation of inosine monophosphate (IMP), the precursor to both AMP and GMP.[5] This cessation of purine production halts the synthesis of both RNA and DNA.

Impact on Thymidylate Synthesis

Thymidylate is unique to DNA, and its synthesis is a rate-limiting step for DNA replication. The de novo pathway for thymidylate synthesis involves the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). This reaction is catalyzed by the enzyme thymidylate synthase (TS).[7][8]

The one-carbon methyl group is donated by 5,10-methylenetetrahydrofolate (5,10-methylene-THF).[7] During this reaction, 5,10-methylene-THF is oxidized to DHF. For DNA synthesis to continue, DHF must be recycled back to THF and subsequently to 5,10-methylene-THF. This compound's inhibition of DHFR breaks this cycle.[8] The resulting depletion of 5,10-methylene-THF starves thymidylate synthase of its essential cofactor, leading to a halt in dTMP production. This phenomenon is often referred to as "thymineless death" in proliferating cells.[9]

Quantitative Data

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound can vary depending on the enzyme source (e.g., human, bacterial) and assay conditions, it is recognized as a potent inhibitor. For comparative purposes, the table below includes typical IC50 ranges for this compound and other well-known DHFR inhibitors.

| Compound | Target Enzyme | Typical IC50 Range (nM) | Notes |

| This compound | Dihydrofolate Reductase (DHFR) | 1 - 50 | Potent, lipid-soluble, crosses the blood-brain barrier.[2] |

| Methotrexate | Dihydrofolate Reductase (DHFR) | 0.01 - 10 | Widely used anticancer and anti-inflammatory drug.[4][10] |

| Pyrimethamine | Dihydrofolate Reductase (DHFR) | 1 - 100 | Selective for protozoal DHFR, used as an antimalarial.[10] |

| Trimethoprim | Dihydrofolate Reductase (DHFR) | 5 - 50 | Selective for bacterial DHFR, used as an antibiotic.[4] |

Note: The IC50 values presented are generalized from the literature and may not reflect specific experimental outcomes. Researchers should consult primary literature for precise values under their experimental conditions.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a standard spectrophotometric method for determining the inhibitory activity of compounds like this compound against DHFR. The assay measures the decrease in NADPH concentration, which is consumed during the DHFR-catalyzed reduction of DHF to THF.

Objective: To determine the IC50 value of this compound for DHFR.

Principle: The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to DHFR activity.

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Dihydrofolic acid (DHF) substrate

-

NADPH

-

This compound (or other test inhibitors)

-

DMSO (for dissolving inhibitors)

-

Temperature-controlled UV/Vis spectrophotometer

-

Quartz cuvettes or 96-well UV-transparent plates

Procedure:

-

Reagent Preparation:

-

Prepare a 10x stock of Assay Buffer. Dilute to 1x with ultrapure water for daily use.

-

Prepare a stock solution of DHF in the 1x Assay Buffer containing a reducing agent like β-mercaptoethanol to prevent oxidation.

-

Prepare a stock solution of NADPH in 1x Assay Buffer.

-

Prepare a concentrated stock solution of this compound in DMSO. Create a serial dilution of this compound at the desired concentrations.

-

-

Assay Execution:

-

Set the spectrophotometer to read absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).

-

In a cuvette or well, combine the 1x Assay Buffer, a specific amount of DHFR enzyme solution, and the desired concentration of this compound (or DMSO for the control).

-

Allow for a pre-incubation period (e.g., 5-10 minutes) to permit the inhibitor to bind to the enzyme.[11]

-

Add NADPH to the mixture.

-

Initiate the reaction by adding the DHF substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

-

Determine the percent inhibition for each this compound concentration relative to the control (DMSO only).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of DHFR activity.

-

Conclusion

This compound is a potent dihydrofolate reductase inhibitor that effectively disrupts essential metabolic pathways. By competitively blocking the active site of DHFR, it halts the regeneration of tetrahydrofolate, a vital cofactor. This single enzymatic inhibition triggers a cascade effect, leading to the shutdown of both de novo purine synthesis and thymidylate synthesis. The inability of the cell to produce these fundamental precursors for DNA and RNA synthesis results in the arrest of cell proliferation. This detailed mechanism of action underscores the potential of this compound and similar antifolates as targeted therapeutic agents in oncology and other fields where control of cellular proliferation is desired. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals investigating the therapeutic applications of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. scbt.com [scbt.com]

- 5. Purine metabolism - Wikipedia [en.wikipedia.org]

- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thymidylate synthesis in a folate deprived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide on the Lipophilic Nature and Blood-Brain Barrier Permeability of Metoprine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physicochemical properties of Metoprine, focusing on its lipophilicity and ability to permeate the blood-brain barrier (BBB). The following sections detail the quantitative data, experimental methodologies, and relevant biological pathways associated with this dihydrofolate reductase inhibitor.

Physicochemical Properties and Lipophilicity of this compound

This compound (2,4-diamino-5-(3′,4′-dichlorophenyl)-6-methylpyrimidine) is a lipid-soluble molecule, a characteristic that is critical for its biological activity, particularly its ability to cross cellular membranes and the blood-brain barrier.[1][2] The lipophilicity of a compound is a key determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

The lipophilic character of this compound is significantly influenced by the presence of a benzyl group at the 6-position of its pyrimidine core.[1] This property is quantitatively described by its octanol-water partition coefficient (logP) and its acid dissociation constant (pKa). A computed XLogP3 value of 2.8 indicates a favorable lipophilic nature for membrane permeability.[2] The experimental pKa of this compound has been determined to be 6.80. This value is crucial as the ionization state of a molecule at physiological pH (typically 7.4) affects its ability to cross lipid membranes.

Quantitative Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 269.13 g/mol | PubChem[2] |

| Computed XLogP3 | 2.8 | PubChem[2] |

| Experimental pKa | 6.80 | ChemicalBook |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). The ability of a drug to permeate the BBB is essential for its efficacy in treating CNS disorders. This compound has been shown to cross the blood-brain barrier, which is consistent with its lipophilic character.[2][3]

In vivo studies in rats have demonstrated that systemically administered this compound enters the brain and exerts its pharmacological effects, such as inhibiting histamine N-methyltransferase (HMT) and consequently increasing brain histamine levels.[3][4] A key study by Cavallito et al. (1978) developed a method to measure the capillary permeability coefficients for this compound in rat brain tissue, providing quantitative evidence of its BBB penetration. While the abstract confirms this measurement, the specific numerical value of the permeability coefficient was not available in the searched literature.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (logP) - Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the logP of a compound.

Methodology:

-

Preparation of Phases: n-Octanol and water are mutually saturated by mixing and allowing them to separate.

-

Dissolution: A known amount of this compound is dissolved in one of the phases, typically the one in which it is more soluble.

-

Partitioning: Equal volumes of the drug-containing phase and the other phase are combined in a flask and shaken for a prolonged period (e.g., 24 hours) to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure a clear separation of the octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of pKa - Potentiometric Titration

Potentiometric titration is a common method for determining the pKa of an ionizable compound.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a water/co-solvent mixture for poorly soluble compounds.

-

Titration: A standardized solution of a strong acid or base is incrementally added to the this compound solution.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized.

In Vitro BBB Permeability - Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive diffusion across the BBB.

Methodology:

-

Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Assay Setup: The wells of an acceptor plate are filled with buffer. A solution of this compound is added to the wells of the donor plate.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

-

Quantification: After incubation, the concentrations of this compound in both the donor and acceptor wells are measured, typically by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of drug that has crossed the membrane, the surface area of the membrane, the initial concentration, and the incubation time.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1][5] By blocking DHFR, this compound depletes the intracellular pool of THF, thereby inhibiting DNA synthesis and cell proliferation.[1][5][6] This is the basis for its investigation as an antineoplastic agent.

Conclusion

This compound's chemical structure confers a lipophilic character, quantified by a logP of 2.8, which facilitates its passage across the blood-brain barrier. This is further supported by in vivo evidence of its presence and activity within the central nervous system. Its pKa of 6.80 suggests that a significant fraction of the molecule will be in a non-ionized, more lipophilic state at physiological pH, further aiding its BBB permeability. The primary mechanism of action, inhibition of DHFR, is a well-understood pathway critical for cell proliferation. The combination of these physicochemical and pharmacological properties makes this compound a compound of significant interest for CNS applications. Further quantitative studies, particularly replicating and expanding upon the early measurements of its brain capillary permeability coefficient, would be valuable for a more complete understanding of its brain distribution kinetics.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The application of brain capillary permeability coefficient measurements to pathological conditions and the selection of agents which cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition [mdpi.com]

- 5. Assessment of Blood–Brain Barrier Permeability Using the In Situ Mouse Brain Perfusion Technique [ouci.dntb.gov.ua]

- 6. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Metoprine for Central Nervous System Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprine (DDMP), a diaminopyrimidine folate antagonist, emerged as a compound of interest in early cancer research due to its mechanism of action as a potent inhibitor of dihydrofolate reductase (DHFR). As a lipid-soluble agent, this compound possesses the crucial ability to cross the blood-brain barrier, a characteristic that made it a promising candidate for the treatment of central nervous system (CNS) leukemia, a challenging sanctuary site for many conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its application in CNS leukemia. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Core Data Summary

In Vitro Efficacy

Early in vitro studies were crucial in establishing the cytotoxic potential of this compound against leukemic cells. A key method involved measuring the inhibition of radiolabeled deoxyuridine incorporation into the DNA of human leukemic cells. These studies demonstrated that this compound exerted inhibitory effects on DNA synthesis in a concentration-dependent manner.

| Parameter | Leukemic Cells | Concentration Range | Observation | Citation |

| Inhibition of Deoxyuridine Incorporation | Human Leukemic Cells | 1 - 100 µM | Similar qualitative and quantitative effects to Etoprine (DDEP), another lipid-soluble folate antagonist. Significant variability in sensitivity was observed among cells from different patients. | [1] |

Table 1: Summary of In Vitro Efficacy Data for this compound

Experimental Protocols

Deoxyuridine Incorporation Assay for In Vitro Efficacy

This assay was a cornerstone in the early evaluation of this compound's cytotoxic effects. The protocol aimed to quantify the inhibition of DNA synthesis in leukemic cells upon exposure to the drug.

Objective: To determine the in vitro efficacy of this compound by measuring its inhibitory effect on the incorporation of labeled deoxyuridine into the DNA of human leukemic cells.

Materials:

-

Human leukemic cells (obtained from patients)

-

Autologous plasma

-

This compound (DDMP)

-

Etoprine (DDEP) for comparative analysis

-

[³H]-deoxyuridine (or other suitable radiolabel)

-

Cell culture medium

-

Scintillation counter

Procedure:

-

Cell Preparation: Isolate human leukemic cells from patient samples and suspend them in autologous plasma.

-

Drug Incubation: Aliquot the cell suspension into culture tubes. Add this compound or Etoprine at varying concentrations (e.g., 1, 10, 100 µM). Include a control group with no drug.

-

Radiolabeling: Introduce a known concentration of radiolabeled deoxyuridine to each culture tube.

-

Incubation: Incubate the cells for a defined period to allow for DNA synthesis and incorporation of the radiolabel.

-

Cell Lysis and DNA Precipitation: Lyse the cells and precipitate the DNA.

-

Quantification: Measure the amount of incorporated radioactivity in the precipitated DNA using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and plot against the drug concentration to determine the inhibitory effect.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.

Conclusion

Early research on this compound highlighted its potential as a therapeutic agent for CNS leukemia due to its lipid solubility and its targeted inhibition of dihydrofolate reductase. The foundational in vitro studies, while demonstrating a clear inhibitory effect on leukemic cell DNA synthesis, also underscored the patient-specific variability in drug sensitivity. While the clinical development of this compound for CNS leukemia did not progress to widespread use, the principles of its mechanism of action and the experimental approaches used in its early evaluation have contributed to the broader understanding of antifolate chemotherapy and the ongoing efforts to develop more effective treatments for CNS malignancies. Further research into the molecular determinants of sensitivity and resistance to DHFR inhibitors remains a critical area of investigation in the pursuit of personalized medicine for leukemia patients.

References

The Impact of Metoprine on Folate Metabolism in Parasitic Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate metabolism is an indispensable pathway for the proliferation of parasitic organisms, making it a prime target for chemotherapeutic intervention. Dihydrofolate reductase (DHFR), a key enzyme in this pathway, is the target of a class of drugs known as antifolates. Metoprine, a diaminopyrimidine derivative, is a potent inhibitor of DHFR. This technical guide provides an in-depth analysis of the impact of this compound and other antifolates on folate metabolism in various parasitic infections, including those caused by Plasmodium, Leishmania, and Trypanosoma species. It details the mechanism of action, presents available quantitative data on the efficacy of related compounds, outlines experimental protocols for assessing antifolate activity, and provides visual representations of the relevant biochemical pathways and experimental workflows. While specific quantitative data for this compound against a wide range of parasites is limited in publicly available literature, the information presented herein for structurally and functionally similar compounds provides a strong foundation for understanding its potential as an antiparasitic agent.

Introduction: Folate Metabolism as a Parasite Achilles' Heel

Rapidly proliferating organisms, including many pathogenic parasites, have a high demand for nucleic acid and certain amino acid precursors. The folate metabolic pathway is central to the synthesis of these essential building blocks, including purines, thymidylate, and several amino acids.[1][2] Parasites can acquire folates through two main routes: de novo synthesis and salvage from the host. A critical enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in various biosynthetic reactions.[3]

The structural differences between parasitic and human DHFR enzymes provide a therapeutic window for the development of selective inhibitors.[3] This selectivity allows for the disruption of parasite replication with minimal impact on the host's cellular machinery. Antifolate drugs, such as pyrimethamine and methotrexate, have been successfully used for decades to treat parasitic diseases like malaria and toxoplasmosis.[4][5]

This compound: A Dihydrofolate Reductase Inhibitor

This compound is a lipophilic diaminopyrimidine antifolate agent that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[6] Its mechanism of action involves binding to the active site of DHFR, thereby preventing the reduction of DHF to THF. This blockade leads to a depletion of the intracellular pool of THF, which in turn inhibits the synthesis of DNA, RNA, and essential amino acids, ultimately leading to cell death.[7][8] The lipophilic nature of this compound allows it to readily cross cell membranes, a desirable property for reaching intracellular parasites.[6]

Mechanism of Action at the Molecular Level

This compound, like other diaminopyrimidines, mimics the pteridine ring of the natural substrate, dihydrofolate. It binds with high affinity to the active site of the DHFR enzyme, forming a stable enzyme-inhibitor complex. This binding is often reversible but can be very tight, effectively sequestering the enzyme and preventing it from participating in the folate cycle. The inhibition of DHFR leads to an accumulation of DHF and a depletion of THF, which has downstream effects on thymidylate synthesis and purine biosynthesis, both critical for DNA replication and cell division.

Quantitative Data on Antifolate Activity

Table 1: In Vitro Activity of Antifolates against Plasmodium falciparum

| Compound | Strain | IC50 (nM) | Reference |

| Methotrexate | 3D7 (sensitive) | 49.9 | [4] |

| Methotrexate | V1/S (resistant) | 40.0 | [4] |

| Pyrimethamine | 3D7 (sensitive) | 3.9 | [4] |

| Pyrimethamine | V1/S (resistant) | 6,929.14 | [4] |

| Trimetrexate | 3D7 (sensitive) | 1.9 | [4] |

| Trimetrexate | V1/S (resistant) | 24.8 | [4] |

Table 2: In Vitro Activity of DHFR Inhibitors against Leishmania donovani

| Compound | Stage | IC50 (µM) | Reference |

| MMV690102 (DHFR inhibitor) | Promastigote | 0.012 - 0.055 | |

| MMV690102 (DHFR inhibitor) | Amastigote | 0.06 | |

| Methotrexate | Promastigote | Not specified | [2] |

Table 3: In Vitro Activity of Diaminopyrimidine Derivatives against Parasitic DHFR Enzymes

| Compound Class | Parasite | IC50 Range (µM) | Reference |

| Dicyclic Diaminopyrimidines | Cryptosporidium parvum | <0.1 to >10 | [5] |

| 2,4-Diaminopyrimidines | Leishmania chagasi (DHFR) | 0.28 - 3.00 (Ki) | |

| 2,4-Diaminoquinazoline | Leishmania chagasi (PTR1) | 0.47 (Ki) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of antifolate compounds like this compound on parasitic folate metabolism.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The assay is typically performed in a 96-well plate format and monitors the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm.

Materials:

-

Recombinant DHFR enzyme (from the parasite of interest)

-

DHFR Assay Buffer (e.g., 50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA)

-

NADPH solution

-

Dihydrofolate (DHF) solution

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation: Prepare stock solutions of NADPH, DHF, and the test compound.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

NADPH solution (final concentration typically 100 µM)

-

Test compound at various concentrations (a serial dilution is recommended)

-

Recombinant DHFR enzyme

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the DHF solution (final concentration typically 100 µM).

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Parasite Growth Inhibition Assay

This assay determines the efficacy of a compound in inhibiting the growth of parasites in culture. The specific protocol varies depending on the parasite being studied.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (e.g., RPMI 1640 supplemented with human serum or Albumax)

-

Human red blood cells (RBCs)

-

Test compound (e.g., this compound)

-

96-well microplate

-

DNA-intercalating dye (e.g., SYBR Green I) or [³H]-hypoxanthine for radiolabeling assay

-

Lysis buffer

-

Fluorometer or liquid scintillation counter

Procedure:

-

Parasite Culture Preparation: Prepare a suspension of P. falciparum-infected RBCs at a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).

-

Drug Plate Preparation: Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

-

Assay Initiation: Add the parasite culture suspension to each well of the drug plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.

-

Incubation: Incubate the plate for a defined period (e.g., 72 hours) under appropriate conditions (37°C, 5% CO₂, 5% O₂).

-

Growth Measurement:

-

SYBR Green I Assay: Lyse the cells and add SYBR Green I dye. Measure the fluorescence, which is proportional to the amount of parasitic DNA.

-

[³H]-Hypoxanthine Incorporation Assay: Add [³H]-hypoxanthine during the last 24 hours of incubation. Harvest the cells and measure the incorporated radioactivity.

-

-

Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration compared to the drug-free control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the drug concentration.

Materials:

-

Leishmania promastigotes

-

Macrophage cell line (e.g., THP-1 or primary macrophages)

-

Culture medium for macrophages and promastigotes

-

Test compound

-

96-well plate

-

Giemsa stain or a fluorescent DNA stain (e.g., DAPI)

-

Microscope with imaging capabilities

Procedure:

-

Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

-

Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes and incubate to allow for phagocytosis and transformation into amastigotes.

-

Drug Treatment: Remove extracellular promastigotes and add fresh medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plate for a set period (e.g., 72 hours).

-

Assessment of Infection: Fix and stain the cells. Determine the number of amastigotes per macrophage or the percentage of infected macrophages by microscopy.

-

Data Analysis: Calculate the percent inhibition of amastigote proliferation for each drug concentration. Determine the IC50 value.

Materials:

-

T. cruzi trypomastigotes

-

Host cell line (e.g., Vero or L6 cells)

-

Culture medium

-

Test compound

-

96-well plate

-

Reporter system (e.g., β-galactosidase-expressing parasites and its substrate) or high-content imaging system

Procedure:

-

Host Cell Seeding: Seed host cells in a 96-well plate.

-

Infection: Infect the host cells with trypomastigotes and incubate to allow for invasion and transformation into amastigotes.

-

Drug Treatment: Remove extracellular parasites and add medium containing serial dilutions of the test compound.

-

Incubation: Incubate for a defined period (e.g., 72-96 hours).

-

Growth Measurement:

-

Reporter Assay: If using a reporter strain, lyse the cells and add the substrate. Measure the resulting signal (e.g., absorbance or luminescence).

-

High-Content Imaging: Fix and stain the cells with nuclear and parasite-specific dyes. Use an automated imaging system to quantify the number of intracellular amastigotes.

-

-

Data Analysis: Determine the IC50 value by plotting the percent inhibition of amastigote growth against the drug concentration.

Visualizing the Impact: Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Folate metabolism pathway in parasites and the inhibitory action of this compound.

Caption: Experimental workflow for a DHFR inhibition assay.

Caption: General workflow for an in vitro parasite growth inhibition assay.

Resistance to Antifolates

A significant challenge in the use of antifolates for treating parasitic infections is the emergence of drug resistance. The primary mechanism of resistance is the accumulation of point mutations in the dhfr gene. These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its efficacy. For example, in P. falciparum, mutations at codons 108, 51, 59, and 164 of the dhfr gene are associated with pyrimethamine resistance.[4] Understanding these resistance mechanisms is crucial for the development of new antifolates that can overcome existing resistance profiles.

Conclusion and Future Directions

This compound, as a potent DHFR inhibitor, holds promise as an antiparasitic agent. The folate metabolic pathway remains a validated and attractive target for drug development against a wide range of parasitic diseases. While direct quantitative data for this compound against many parasites is needed, the information available for analogous compounds underscores the potential of this drug class. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound and other novel antifolates. Future research should focus on:

-

Comprehensive in vitro screening: Determining the IC50 and Ki values of this compound against a broad panel of parasitic DHFR enzymes and whole organisms.

-

Structural biology: Co-crystallization of this compound with parasitic DHFR enzymes to elucidate the molecular basis of its inhibitory activity and to guide the design of more potent and selective analogs.

-

In vivo efficacy studies: Evaluating the efficacy of this compound in animal models of parasitic infections.

-

Resistance profiling: Assessing the activity of this compound against parasite strains with known antifolate resistance mutations.

By addressing these research questions, the full potential of this compound as a valuable tool in the fight against parasitic infections can be realized.

References

- 1. New Insights into Antimalarial Chemopreventive Activity of Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [New drugs for the treatment of human parasitic protozoa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drugs against parasites for prevention of Chagas heart disease | Cochrane [cochrane.org]

- 8. Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms for Metoprine such as BW-197U and Methodichlorophen in literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprine, a diaminopyrimidine derivative, is a potent inhibitor of two distinct and crucial enzymes: dihydrofolate reductase (DHFR) and histamine N-methyltransferase (HNMT).[1][2][3] This dual inhibitory action has positioned this compound as a valuable research tool in oncology, neurobiology, and parasitology. This technical guide provides a comprehensive overview of this compound and its synonyms, focusing on its mechanisms of action, quantitative inhibitory data, and detailed experimental protocols.

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and commercial sources. Establishing a clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous scientific communication. The primary synonyms for this compound include BW-197U and Methodichlorophen .[1][4]

Other notable synonyms include:

The IUPAC name for this compound is 5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine.[1][4] Its chemical structure is characterized by a 2,4-diaminopyrimidine ring, which is essential for its inhibitory activity against DHFR.[1]

Mechanisms of Action

This compound exerts its biological effects through the inhibition of two key enzymes:

Dihydrofolate Reductase (DHFR) Inhibition

This compound acts as a competitive inhibitor of DHFR.[1] By mimicking the structure of dihydrofolate (DHF), this compound binds to the active site of the enzyme, preventing the reduction of DHF to tetrahydrofolate (THF).[1] THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of DHFR by this compound disrupts DNA and RNA synthesis, leading to the cessation of cell proliferation.[1] This mechanism underlies its potential as an antineoplastic agent.[3][4]

Histamine N-Methyltransferase (HNMT) Inhibition

This compound is also a potent inhibitor of HNMT, the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system.[2][6] By inhibiting HNMT, this compound increases the levels of histamine in the brain.[7] This modulation of histaminergic neurotransmission has implications for various neurological functions, including wakefulness, cognitive function, and behavior.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound's inhibitory activity and toxicity.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | Parameter | Value | Organism/System | Reference |

| Histamine N-methyltransferase (HNMT) | Ki | 100 nM | Not specified | [8] |

| Histamine N-methyltransferase (HNMT) | IC50 | 66.66 nM | Recombinant Human | [7] |

| Dihydrofolate Reductase (DHFR) from Pneumocystis carinii | IC50 | 0.049 µM | P. carinii | [9] |

| Dihydrofolate Reductase (DHFR) from rat liver | IC50 | 3.9 µM | Rat | [9] |

| Dihydrofolate Reductase (DHFR) from Mycobacterium avium | IC50 | 0.0058 µM | M. avium | [9] |

Table 2: In Vivo Data and Toxicity

| Parameter | Species | Dose/Route | Effect | Reference |

| Brain Histamine Levels | Rat | 20 mg/kg, i.p. | Increased histamine content in cortex, striatum, thalamus, hypothalamus, and hippocampus. | [3] |

| Brain Histamine Metabolite Levels | Rat | 5-30 mg/kg | Reduced tele-methylhistamine levels by ~75%. | [2] |

| Locomotor Activity | Mouse | Not specified | Induces hyperlocomotion. | [10] |

| LD50 | Rat | Intraperitoneal | 7 mg/kg | [1] |

| LD50 | Mouse | Subcutaneous | 50 mg/kg | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This protocol is based on the principle that DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[11]

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

This compound (or synonym) stock solution (dissolved in a suitable solvent like DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

DHFR enzyme solution (e.g., final concentration of 200 nM)[11]

-

This compound solution at various concentrations (or vehicle control)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DHF substrate (e.g., final concentration of 137.5 µM) and NADPH cofactor (e.g., final concentration of 125 µM).[11]

-

Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

-

Calculate the rate of NADPH consumption (decrease in A340) for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Histamine N-Methyltransferase (HNMT) Inhibition Assay (Fluorometric)

This assay measures the methylation of histamine by HNMT, which can be detected by an increase in fluorescence. Inhibition of HNMT results in a decrease in the fluorescent signal.

Materials:

-

Recombinant Human HNMT (rhHNMT)

-

Assay Buffer

-

Histamine solution

-

S-adenosyl-L-methionine (SAM) - the methyl donor

-

This compound (or synonym) stock solution

-

Fluorescent detection reagent

-

96-well black microplate

-

Microplate fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

rhHNMT enzyme

-

This compound solution at various concentrations (or vehicle control)

-

-

Pre-incubate the plate to allow for inhibitor binding.

-

Initiate the reaction by adding histamine and SAM.

-

Incubate the reaction for a set period (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the fluorescent detection reagent according to the manufacturer's instructions.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 445 nm emission).[7]

-

Calculate the percent inhibition and determine the IC50 or Ki value.

In Vivo Administration in Rodents for Brain Histamine Level Analysis

This protocol describes the administration of this compound to rodents to study its effect on brain histamine levels.

Animals:

-

Male Wistar or Sprague-Dawley rats, or ICR mice.

Materials:

-

This compound (or synonym)

-

Vehicle (e.g., saline, or a solution of DMSO and corn oil)[2]

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Equipment for euthanasia and brain tissue collection

-

HPLC system for histamine quantification

Procedure:

-

Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose).

-

Administer the this compound solution or vehicle control to the animals via intraperitoneal injection. The injection volume should be appropriate for the animal's weight (e.g., 10 ml/kg for mice).

-

At a predetermined time point after injection (e.g., 2 hours), euthanize the animals using an approved method.

-

Rapidly dissect the brain and specific brain regions of interest (e.g., hypothalamus, cortex, striatum).

-

Homogenize the brain tissue in an appropriate buffer.

-

Analyze the histamine content in the brain homogenates using a sensitive method such as HPLC with fluorescence detection.

-

Compare the brain histamine levels between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's Inhibition of the DHFR Pathway.

Caption: this compound's Inhibition of the HNMT Pathway.

Caption: General Experimental Workflow for this compound Evaluation.

References

- 1. Changes in the rat brain histamine content following this compound and other histamine-methyltransferase (HMT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of brain histamine metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induced behavioral modifications and brain regional histamine increase in WAG/Rij and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Histamine N-Methyltransferase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductases by 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines: marked improvement in potency relative to trimethoprim and species selectivity relative to piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Protocol for In Vitro Metoprine Administration in Cell Culture: Application Notes for Researchers

For Immediate Release

These application notes provide a comprehensive protocol for the in vitro administration of Metoprine in cell culture, designed for researchers, scientists, and drug development professionals. This document outlines detailed methodologies for utilizing this compound as a dual inhibitor of dihydrofolate reductase (DHFR) and histamine N-methyltransferase (HNMT), complete with data presentation guidelines and visualizations of relevant signaling pathways.

Introduction

This compound is a diaminopyrimidine folate antagonist with potent antineoplastic activity.[1] Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis, leading to a decrease in cellular folate metabolism and subsequent inhibition of cell growth.[1] Additionally, this compound is a known inhibitor of histamine N-methyltransferase (HNMT), an enzyme involved in histamine catabolism.[1][2] This dual-inhibitory function makes this compound a valuable tool for in vitro studies in cancer research and neurobiology.

Data Presentation

Quantitative data from in vitro experiments with this compound should be summarized for clear comparison. Below are example tables for presenting such data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀Cl₂N₄ | PubChem |

| Molecular Weight | 269.13 g/mol | PubChem |

| Appearance | White to light amber crystalline powder | N/A |

| Solubility | Sparingly soluble in water, soluble in methanol and chloroform | N/A |

Table 2: Reported IC₅₀ Values for this compound

| Target | Cell Line/System | IC₅₀ Value | Reference |

| Histamine N-methyltransferase (HNMT) | In vitro enzyme assay | 66.66 nM | [3][4] |

| Cytotoxicity | Various Cancer Cell Lines | Not consistently reported | N/A |

Note: Specific cytotoxic IC₅₀ values for this compound in various cancer cell lines are not widely reported in publicly available literature. Researchers should experimentally determine the IC₅₀ in their cell line of interest using the protocol provided below.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

-

In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol for Determining the IC₅₀ of this compound using MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on adherent cancer cell lines.

Materials:

-

Adherent cancer cell line of interest (e.g., MCF-7, HeLa, A549, HL-60)

-

Complete cell culture medium (specific to the cell line)

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS), sterile

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration).

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound-containing medium (and vehicle control) to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-